

Pseudomonic Acid D: A Technical Whitepaper

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Compound of Interest

Compound Name: Pseudomonic acid D

Cat. No.: B1679823

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CAS Number: 85248-93-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonic acid D is a naturally occurring antibiotic belonging to the mupirocin family, produced as a minor metabolite by the bacterium Pseudomonas fluorescens. Like its more abundant analogue, mupirocin (pseudomonic acid A), it exhibits antibacterial activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of **Pseudomonic acid D**, including its physicochemical properties, mechanism of action, antibacterial spectrum, and detailed experimental protocols for its analysis and evaluation.

Physicochemical Properties

Pseudomonic acid D is a complex polyketide-derived molecule. Its key physicochemical properties are summarized in the table below.



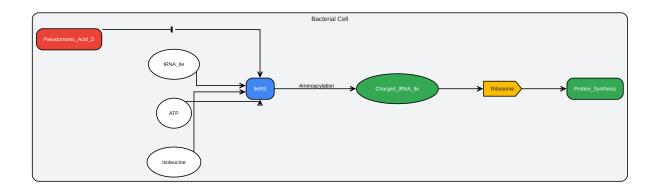
Property	Value	Source
CAS Number	85248-93-7	[1][2]
Molecular Formula	C26H42O9	[1][2]
Molecular Weight	498.61 g/mol	[1][2]
IUPAC Name	(E)-9-(((E)-4- ((2S,3R,4R,5S)-3,4-dihydroxy- 5-(((2S,3S)-3-((2S,3S)-3- hydroxybutan-2-yl)oxiran-2- yl)methyl)tetrahydro-2H-pyran- 2-yl)-3-methylbut-2- enoyl)oxy)non-4-enoic acid	[1]
Appearance	Not specified in literature; likely a solid.	
Solubility	Soluble in methanol, chloroform. The sodium salt is soluble in water at low concentrations.	[3][4]

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The primary molecular target of **Pseudomonic acid D**, like other pseudomonic acids, is the bacterial enzyme isoleucyl-tRNA synthetase (IleRS).[5] This enzyme is crucial for protein synthesis as it catalyzes the charging of isoleucine onto its cognate tRNA (tRNAIle).

The inhibition of IleRS by **Pseudomonic acid D** leads to a cascade of downstream effects within the bacterial cell, ultimately resulting in bacteriostasis. The binding of the antibiotic to the enzyme prevents the formation of isoleucyl-adenylate, the activated intermediate in the aminoacylation reaction. This leads to a depletion of charged tRNAIle, which in turn stalls ribosomal protein synthesis. The accumulation of uncharged tRNAIle can also trigger the stringent response in some bacteria, further inhibiting cellular growth processes.





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Figure 1. Mechanism of action of Pseudomonic Acid D.

Antibacterial Spectrum

Pseudomonic acid D is active against a range of Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus and Streptococcus pyogenes.[6][7] Its activity is reported to be two- to four-fold lower than that of mupirocin (Pseudomonic acid A).[7]

Organism	MIC Range (mg/L) - Mupirocin (Pseudomonic Acid A)	Estimated MIC Range (mg/L) - Pseudomonic Acid D
Staphylococcus aureus	0.015 - 0.25	0.03 - 1.0
Streptococcus pyogenes	0.06 - 0.25	0.12 - 1.0



Note: The estimated MIC range for **Pseudomonic acid D** is based on the reported relative potency to Mupirocin. Specific MIC values for **Pseudomonic acid D** are not widely available in the literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of **Pseudomonic acid D** against susceptible bacterial strains.

Materials:

- Pseudomonic acid D
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB)
- Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
- Sterile saline (0.85% NaCl)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35 ± 2°C)
- Micropipettes and sterile tips

Procedure:

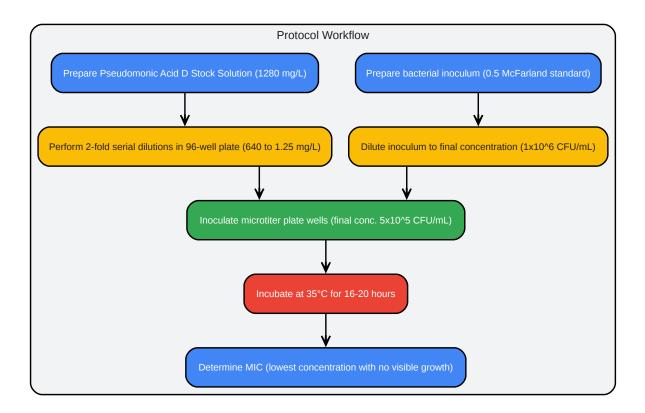
- Preparation of **Pseudomonic Acid D** Stock Solution:
 - Accurately weigh a suitable amount of Pseudomonic acid D and dissolve in a minimal amount of an appropriate solvent (e.g., DMSO).



- Further dilute with sterile MHB to a final concentration of 1280 mg/L. This will be the stock solution.
- Preparation of Serial Dilutions:
 - \circ Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
 - Add 100 μL of the Pseudomonic acid D stock solution to the first well of each row to be tested, resulting in a concentration of 640 mg/L.
 - \circ Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 μ L from the tenth well. The eleventh well will serve as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).
- Inoculum Preparation:
 - From a fresh culture plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
 - \circ Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
- Inoculation and Incubation:
 - o Inoculate each well (except the negative control) with 10 μ L of the prepared bacterial inoculum. The final volume in each well will be 110 μ L, and the final bacterial concentration will be approximately 5 x 10 5 CFU/mL.
 - Incubate the plate at $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Interpretation of Results:
 - The MIC is the lowest concentration of Pseudomonic acid D that completely inhibits
 visible growth of the bacteria. This can be determined by visual inspection or by using a



microplate reader to measure absorbance at 600 nm.



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Figure 2. Experimental workflow for MIC determination.

High-Performance Liquid Chromatography (HPLC) Analysis

This method can be used for the quantification and purity assessment of **Pseudomonic acid D**.[3]

Chromatographic Conditions:







- Column: Agilent Eclipse XDB C18 (250 mm × 4.6 mm, 5 μm)
- Mobile Phase: Methanol and sodium dihydrogen phosphate buffer (pH 3.0)
- Elution: Isocratic or gradient elution can be employed. For mixtures, a gradient may be
 necessary. For isocratic analysis of **Pseudomonic acid D** with related compounds, a ratio of
 80:20 (v/v) methanol to buffer can be used.
- Flow Rate: 1.0 mL/min
- · Detection: Diode-array detector (DAD) at 220 nm
- Injection Volume: 20 μL

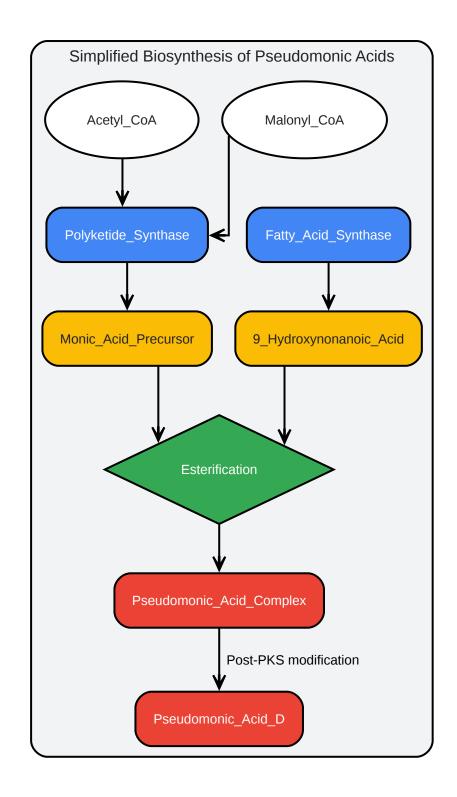
Sample Preparation:

- Dissolve the sample containing Pseudomonic acid D in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration.
- Filter the sample through a 0.45 μm syringe filter before injection.

Biosynthesis

Pseudomonic acid D is a product of the complex polyketide synthesis pathway in Pseudomonas fluorescens. The biosynthesis involves the assembly of two main precursors: monic acid and 9-hydroxynonanoic acid, which are subsequently esterified. The minor variations among the different pseudomonic acids (A, B, C, and D) arise from modifications during the later stages of the biosynthetic pathway.





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Figure 3. Simplified biosynthesis pathway of Pseudomonic acids.

Conclusion



Pseudomonic acid D is a valuable subject for research in the field of antibacterial drug discovery. While it is a minor component of the mupirocin complex and exhibits slightly lower potency than mupirocin, its unique structure and shared mechanism of action warrant further investigation. The data and protocols presented in this whitepaper provide a foundation for researchers and drug development professionals to explore the potential of **Pseudomonic acid D** and its derivatives.

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